D-Arabinose Phenylhydrazone
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Overview
Description
D-Arabinose Phenylhydrazone is a derivative of D-Arabinose, a naturally occurring pentose sugar. This compound is formed through the reaction of D-Arabinose with phenylhydrazine, resulting in a crystalline product known as a phenylhydrazone. The formation of phenylhydrazones is a key reaction in carbohydrate chemistry, often used for the identification and characterization of sugars.
Mechanism of Action
Target of Action
D-Arabinose Phenylhydrazone primarily targets the p38 MAPK signaling pathway in breast cancer cells . This pathway plays a crucial role in cell proliferation, differentiation, and apoptosis. It is also involved in the regulation of autophagy, a cellular process that degrades and recycles cellular components .
Mode of Action
This compound interacts with its targets by inducing autophagy and activating the p38 MAPK signaling pathway . Autophagy is a cellular process that involves the degradation and recycling of cellular components. The activation of the p38 MAPK signaling pathway leads to changes in cell proliferation and differentiation .
Biochemical Pathways
This compound affects the p38 MAPK signaling pathway and the autophagy pathway . The activation of the p38 MAPK signaling pathway leads to the induction of autophagy, which in turn results in cell cycle arrest . This means that the cells stop dividing, which can inhibit the growth of cancer cells .
Pharmacokinetics
It is known that this compound can significantly inhibit the growth of breast cancer cells in vivo , suggesting that it has good bioavailability.
Result of Action
The activation of the p38 MAPK signaling pathway and the induction of autophagy by this compound result in cell cycle arrest . This leads to a significant inhibition of cell proliferation, effectively restricting the growth of tumor cells . In particular, this compound has been shown to cause G2/M cell cycle restriction and alter the expression of cell cycle-related proteins .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain inhibitors of autophagy or the p38 MAPK pathway can reverse the efficacy of this compound . .
Biochemical Analysis
Biochemical Properties
D-Arabinose Phenylhydrazone is involved in various biochemical reactions. This reaction is crucial in identifying aldose sugars differing in configuration only at the alpha-carbon .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been reported that D-Arabinose induced cytotoxicity is modulated by autophagy and p38 MAPK signaling pathway in breast cancer cell lines . The proliferation of cells was dramatically inhibited by D-Arabinose exposure in a dose-dependent manner, which was relevant to cell cycle arrest .
Molecular Mechanism
The mechanism of action of this compound involves its interactions with biomolecules and changes in gene expression. The osazone reaction, in which this compound participates, involves an alpha-carbon oxidation with the formation of a bis-phenylhydrazone . This reaction is key in identifying aldose sugars differing in configuration only at the alpha-carbon .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are yet to be fully elucidated. It is known that D-Arabinose can trigger cell cycle arrest by inducing autophagy through the activation of the p38 MAPK signaling pathway in breast cancer cells .
Metabolic Pathways
This compound is involved in the osazone reaction, a key part of carbohydrate metabolism . This reaction involves an alpha-carbon oxidation with the formation of a bis-phenylhydrazone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D-Arabinose Phenylhydrazone involves the reaction of D-Arabinose with phenylhydrazine under mild acidic conditions. The reaction typically proceeds as follows:
- Dissolve D-Arabinose in water.
- Add phenylhydrazine hydrochloride to the solution.
- Adjust the pH to mildly acidic using acetic acid.
- Heat the mixture gently to facilitate the reaction.
- Allow the solution to cool, leading to the crystallization of this compound.
Industrial Production Methods: While the industrial production of this compound is not extensively documented, the process would likely involve similar steps on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: D-Arabinose Phenylhydrazone primarily undergoes oxidation and condensation reactions. The formation of the phenylhydrazone itself is an oxidation-condensation reaction where phenylhydrazine reacts with the carbonyl group of D-Arabinose.
Common Reagents and Conditions:
Oxidation: Phenylhydrazine acts as the oxidizing agent.
Condensation: The reaction occurs under mildly acidic conditions, typically using acetic acid as the buffer.
Major Products: The primary product of the reaction between D-Arabinose and phenylhydrazine is this compound. Further reactions can lead to the formation of osazones, which are bis-phenylhydrazones.
Scientific Research Applications
D-Arabinose Phenylhydrazone has several applications in scientific research:
Chemistry: Used in the identification and characterization of sugars through the formation of crystalline derivatives.
Biology: Serves as an intermediate in the synthesis of various biologically active compounds, such as D-Neopterin.
Industry: Utilized in the synthesis of labeled compounds for research purposes.
Comparison with Similar Compounds
- D-Glucose Phenylhydrazone
- D-Mannose Phenylhydrazone
- D-Fructose Phenylhydrazone
Comparison: D-Arabinose Phenylhydrazone is unique in its formation from D-Arabinose, a pentose sugar, whereas the other similar compounds are derived from hexose sugars. The crystalline structure and properties of this compound differ from those of hexose-derived phenylhydrazones, making it a valuable tool in the differentiation and study of various sugars.
Properties
CAS No. |
28767-74-0 |
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Molecular Formula |
C11H16N2O4 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
(2R,3S,4R,5Z)-5-(phenylhydrazinylidene)pentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C11H16N2O4/c14-7-10(16)11(17)9(15)6-12-13-8-4-2-1-3-5-8/h1-6,9-11,13-17H,7H2/b12-6-/t9-,10-,11+/m1/s1 |
InChI Key |
UJFBUGYDKFCOBD-LWCMFWHFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C\[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES |
C1=CC=C(C=C1)NN=CC(C(C(CO)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC(C(C(CO)O)O)O |
Origin of Product |
United States |
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